molecular formula C7H11NO2 B2532089 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one CAS No. 29879-46-7

3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2532089
CAS No.: 29879-46-7
M. Wt: 141.17
InChI Key: HBNVJFGCLQCKJO-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound with the molecular formula C₇H₁₁NO₂ (molecular weight: 141.17 g/mol). Its structure features a 2,5-dihydro-1,2-oxazol-5-one (isoxazolone) core substituted with a methyl group at position 3 and an isopropyl group at position 4 (Figure 1). Key identifiers include:

  • SMILES: CC1=C(C(=O)ON1)C(C)C
  • InChI: InChI=1S/C7H11NO2/c1-4(2)6-5(3)8-10-7(6)9/h4,8H,1-3H3
  • InChIKey: HBNVJFGCLQCKJO-UHFFFAOYSA-N

The compound is commercially available as a synthetic building block, with pricing reflecting its use in specialized organic synthesis (e.g., €1,250/g from CymitQuimica) .

Properties

IUPAC Name

3-methyl-4-propan-2-yl-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(2)6-5(3)8-10-7(6)9/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNVJFGCLQCKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29879-46-7
Record name 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The oxazolone ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce dihydrooxazolone compounds.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one has been investigated for its potential as an anti-cancer and anti-diabetic agent. The following table summarizes key findings from various studies:

StudyCompound TestedBiological ActivityMethodology
Derivatives of oxazoleAnti-cancer efficacy against glioblastoma cellsCytotoxic assays and molecular docking studies
1,3,4-Oxadiazole derivativesAntimicrobial and anticancer activitiesSynthesis and biological assays on various cell lines
Various oxazole derivativesAnti-inflammatory and analgesic propertiesIn vitro assays

Case Study: Anti-Cancer Properties
In a study focusing on the synthesis of oxazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on glioblastoma cell lines. The results indicated significant apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Agricultural Chemistry

The compound has also been explored for its insecticidal properties. Research indicates that oxazole derivatives can serve as effective agrochemicals due to their ability to disrupt the biological processes of pests.

Case Study: Insecticidal Activity
A series of oxazole derivatives were tested against common agricultural pests. The results demonstrated that certain compounds exhibited high levels of toxicity towards target species while showing minimal toxicity to beneficial insects .

Material Science

In addition to biological applications, this compound is being studied for its potential use in developing new materials. Its unique structure allows it to be integrated into polymers and coatings that require thermal stability and resistance to degradation.

Safety Considerations

Given its biological activity, safety data is crucial for handling this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures should be taken when handling this compound to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional attributes of 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one with related heterocyclic derivatives.

Table 1: Structural and Functional Comparison of Isoxazolone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₇H₁₁NO₂ 141.17 Methyl, isopropyl High CCS variability; synthetic building block
1-(3,5-Diphenyl-4H-1,2-oxazol-5-yl)propan-2-one C₁₈H₁₇NO₂ 279.33 Phenyl, ketone Larger aromatic system; potential ligand design
4-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-3-(4-methylphenyl)-2,5-dihydro-1,2-oxazol-5-one C₂₁H₁₆BrNO₃ 410.27 Bromonaphthyl, methylphenyl Sirtuin inhibitor candidate; tautomeric behavior
2,5-Dihydro-1,2-oxaphosphole-2-oxide derivatives Varies Varies Phosphorus-containing Enhanced electrophilicity; agrochemical applications

Structural Differences and Implications

Substituent Effects: The isopropyl group in the target compound confers steric bulk and lipophilicity, influencing solubility and noncovalent interactions (e.g., van der Waals forces) . In contrast, phenyl substituents (e.g., in the diphenyl derivative ) enhance aromatic π-π stacking, relevant in supramolecular chemistry or protein binding.

Heteroatom Variation :

  • Replacement of the oxygen atom in the isoxazolone ring with phosphorus (e.g., oxaphosphole derivatives ) alters electronic properties, increasing electrophilicity and reactivity toward nucleophiles. This modification is leveraged in agrochemical synthesis.

Physicochemical and Functional Properties

Collision Cross-Section (CCS) :

  • The target compound exhibits CCS values spanning 140–180 Ų across ionization states , suggesting adaptability in separation techniques. Comparable data for other derivatives are unavailable, but larger molecules (e.g., diphenyl analog, 279.33 g/mol ) likely have higher CCS due to increased mass and surface area.

Biological Activity :

  • The bromonaphthyl-methylphenyl derivative demonstrates sirtuin inhibitory activity , attributed to its ability to adopt both imine and enamine tautomers, enhancing binding versatility . The target compound’s bioactivity remains unstudied but may be inferred from its role as a building block in drug discovery .

Synthetic Utility :

  • The target compound’s commercial availability and moderate molecular weight make it a versatile precursor for functionalization . In contrast, phosphorus-containing oxaphospholes require specialized synthetic protocols (e.g., phosphonic acid ester intermediates) .

Analytical and Computational Insights

Structural Elucidation Tools: Software like SHELXL and ORTEP-3 are critical for crystallographic refinement of isoxazolone derivatives. For example, tautomerism in the bromonaphthyl derivative was likely resolved using these tools. Multiwfn enables electron density analysis, revealing noncovalent interactions (e.g., steric repulsion from isopropyl groups) that influence reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., hydrazine derivatives and carbonyl-containing intermediates) in ethanol under reflux, as demonstrated for analogous 4,5-dihydro-1,2,4-triazol-5-ones . Optimization involves adjusting reaction time (typically 2–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1 molar equivalents). Monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., DMF/ethanol mixtures) are critical for yield improvement.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, oxazolone ring protons at δ 4.0–5.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR : Characteristic peaks include C=O stretching (~1700–1750 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) for oxazolone rings .
    Cross-validate with computational IR spectra generated via density functional theory (DFT) using software like Gaussian or ORCA .

Q. What solvents and storage conditions are suitable to maintain the stability of this compound?

  • Methodological Answer : The compound is typically stable in anhydrous aprotic solvents (e.g., DMF, DMSO) at room temperature. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the oxazolone ring. Store under inert gas (N2_2) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) elucidate the electronic and thermodynamic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to compute molecular electrostatic potential (MEP), HOMO-LUMO gaps, and thermodynamic properties (e.g., Gibbs free energy, enthalpy) .
  • Wavefunction Analysis : Employ Multiwfn to analyze electron localization function (ELF), Laplacian of electron density, and bond order to assess aromaticity and charge transfer .
  • Software : Gaussian 16 for geometry optimization; VMD or PyMOL for visualization .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered regions?

  • Methodological Answer :

  • Structure Solution : Use SHELXT for initial phase determination via dual-space algorithms .
  • Refinement : Apply SHELXL with restraints for bond lengths/angles in disordered regions (e.g., propan-2-yl substituents). Validate with R-factor convergence (<5%) and residual density maps .
  • Visualization : ORTEP-3 for disorder modeling and thermal ellipsoid representation .

Q. How can potentiometric titration in non-aqueous solvents determine the acidic/basic behavior of this compound?

  • Methodological Answer :

  • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or acetone .
  • Procedure : Dissolve the compound in anhydrous DMF, titrate potentiometrically, and plot mV vs. titrant volume to identify half-neutralization potentials (HNPs). Calculate pKa using the Henderson-Hasselbalch equation .
  • Instrumentation : Orion 720A pH meter with a combined glass electrode; calibrate with standard buffers before use .

Q. What experimental and computational approaches are effective in studying nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Hyperpolarizability Calculations : Use CAM-B3LYP/cc-pVDZ to compute first hyperpolarizability (β) and dipole moment .
  • Experimental Validation : Measure second-harmonic generation (SHG) efficiency via Kurtz-Perry powder method using a Nd:YAG laser (1064 nm) .
  • Correlation : Compare computed β values with SHG intensities to establish structure-property relationships .

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